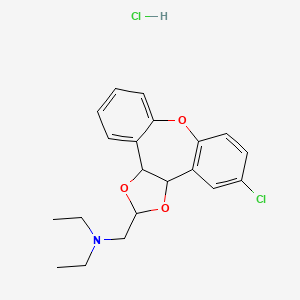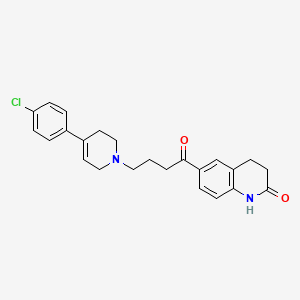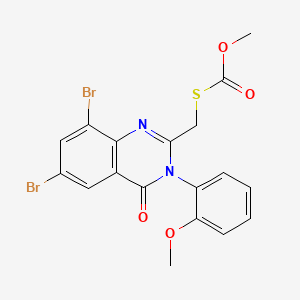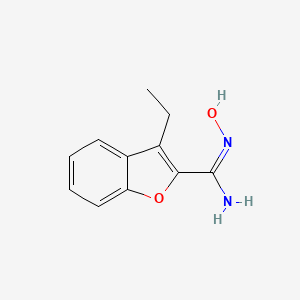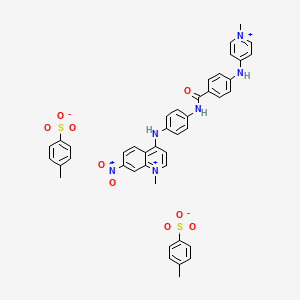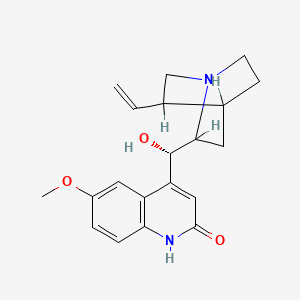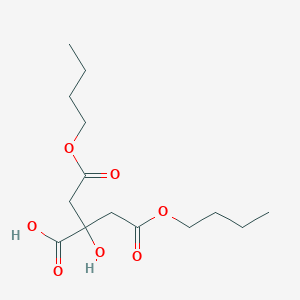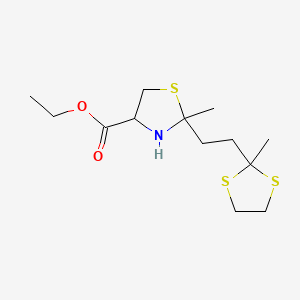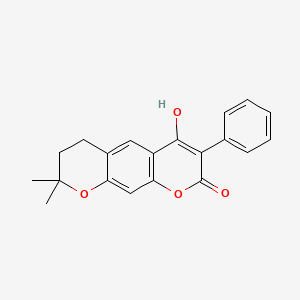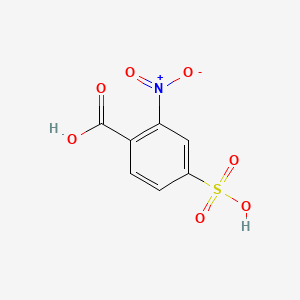
1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)- is a selenium-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)- typically involves the reaction of 2-chloroselenobenzoyl chloride with 1-hydrazinobenzyl phosphonate . This reaction proceeds under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for scalability, cost-effectiveness, and safety.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or other selenium-containing derivatives.
Reduction: Reduction reactions can convert it into selenides or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction could produce selenides.
Scientific Research Applications
1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)- has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other selenium-containing compounds.
Medicine: It is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: The compound is explored for its use in materials science, particularly in developing novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)- involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It may also modulate specific signaling pathways involved in inflammation and cellular stress responses .
Comparison with Similar Compounds
Similar Compounds
Ebselen: A well-known selenium-containing compound with antioxidant and anti-inflammatory properties.
1,2-Benzisothiazol-3(2H)-one: A sulfur analog with similar chemical properties but different biological activities.
2-Phosphono Alkyl 1,2-Benzisoselenazol-3(2H)-ones: Compounds with similar structures but different functional groups and applications.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)- is unique due to its specific structural features and the presence of a dimethylamino group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
81744-00-5 |
|---|---|
Molecular Formula |
C15H14N2OSe |
Molecular Weight |
317.25 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C15H14N2OSe/c1-16(2)11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)19-17/h3-10H,1-2H3 |
InChI Key |
IDMRJPMYKDMINP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



